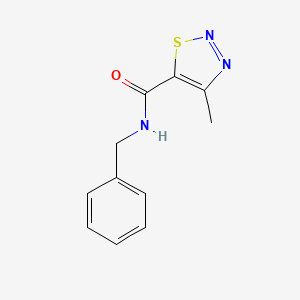![molecular formula C17H22N2O2S B11362418 4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11362418.png)
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methylpropoxy group and a 2-(2-methyl-1,3-thiazol-4-yl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ammonia to yield 4-aminobenzoic acid.
Substitution with 2-methylpropoxy Group: The 4-aminobenzoic acid is then reacted with 2-methylpropanol in the presence of a dehydrating agent such as sulfuric acid to form 4-(2-methylpropoxy)benzoic acid.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea to form 2-(2-methyl-1,3-thiazol-4-yl)ethanone.
Coupling Reaction: Finally, the 4-(2-methylpropoxy)benzoic acid is coupled with 2-(2-methyl-1,3-thiazol-4-yl)ethanone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
4-(2-メチルプロポキシ)-N-[2-(2-メチル-1,3-チアゾール-4-イル)エチル]ベンズアミドは、さまざまな種類の化学反応を起こす可能性があります。具体的には、
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化生成物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、還元された誘導体を生成できます。
置換: この化合物は、特にベンズアミドコアにおいて、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
生成される主な生成物
酸化: カルボン酸やケトンなどの酸化された誘導体。
還元: アルコールやアミンなどの還元された誘導体。
置換: さまざまな官能基を持つ置換ベンズアミド。
4. 科学研究への応用
4-(2-メチルプロポキシ)-N-[2-(2-メチル-1,3-チアゾール-4-イル)エチル]ベンズアミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする新薬の開発のためのリード化合物として使用できます。
材料科学: これは、ポリマーやナノマテリアルなど、ユニークな特性を持つ新規材料の合成に使用できます。
生物学的研究: この化合物は、その生物学的活性と潜在的な治療効果を理解するための研究に使用できます。
工業的用途: これは、他の複雑な有機分子の合成における中間体として使用できます。
科学的研究の応用
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
4-(2-メチルプロポキシ)-N-[2-(2-メチル-1,3-チアゾール-4-イル)エチル]ベンズアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物はこれらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、化合物の特定の用途と標的に依存します。
類似化合物との比較
類似化合物
- 4-(2-メチル-1,3-チアゾール-4-イル)安息香酸
- N-(2-(2-メチル-1,3-チアゾール-4-イル)エチル)ベンズアミド
- 4-(2-メチルプロポキシ)安息香酸
独自性
4-(2-メチルプロポキシ)-N-[2-(2-メチル-1,3-チアゾール-4-イル)エチル]ベンズアミドは、ベンズアミドコアと、2-メチルプロポキシ基と2-(2-メチル-1,3-チアゾール-4-イル)エチル基の両方を組み合わせたことで独特です。このユニークな構造は、類似化合物には存在しない可能性のある特定の化学的および生物学的特性を付与します。
特性
分子式 |
C17H22N2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H22N2O2S/c1-12(2)10-21-16-6-4-14(5-7-16)17(20)18-9-8-15-11-22-13(3)19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,20) |
InChIキー |
XKRNNWRFYINSCT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11362336.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362338.png)
![2-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11362339.png)
![N-(4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11362342.png)

![Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate](/img/structure/B11362357.png)
![4-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11362364.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11362365.png)
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11362373.png)
![5-[1-hydroxy-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362381.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide](/img/structure/B11362386.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B11362399.png)
![13-(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11362404.png)
